3-methoxy-N-(propan-2-yl)aniline
Description
Contextual Significance of Aniline (B41778) Derivatives in Chemical Research
Aniline and its derivatives are a cornerstone of organic chemistry, serving as pivotal building blocks in a vast array of industrial and research applications. vulcanchem.comresearchgate.net These aromatic amines are fundamental to the synthesis of numerous materials and fine chemicals. evitachem.com Their utility spans the production of dyes and pigments, the manufacturing of polymers like polyurethane, and the development of agricultural chemicals. vulcanchem.com In the pharmaceutical sector, aniline derivatives are crucial precursors in the synthesis of a wide range of drugs, including analgesics and antimicrobial agents. vulcanchem.comuni.lu The reactivity of the aniline core, particularly its susceptibility to oxidation and substitution reactions, makes it a versatile scaffold for creating complex molecules with specific functionalities. evitachem.comuni.lu The diverse applications of aniline derivatives underscore their importance and drive ongoing research into new variations of these essential compounds.
Rationale for Dedicated Academic Study of 3-methoxy-N-(propan-2-yl)aniline
The specific substitution pattern of this compound, featuring a methoxy (B1213986) group on the aromatic ring and an isopropyl group on the nitrogen atom, presents a unique combination of electronic and steric properties that warrant dedicated academic study. The methoxy group is known to influence the reactivity of the aniline ring through its electron-donating nature, while the isopropyl group introduces steric bulk that can direct the outcome of chemical reactions. mdpi.com
The study of such specifically substituted anilines is often driven by the search for new bioactive molecules. For instance, related aniline derivatives are investigated for their potential as herbicides and for their role in medicinal chemistry. ontosight.aigoogle.com The synthesis and characterization of compounds like this compound are essential steps in exploring their potential applications. For example, similar structures have been investigated for their inhibitory activity against specific enzymes, which is a key aspect of drug discovery. nii.ac.jp Furthermore, understanding the synthesis of this compound, for example through methods like direct reductive amination, contributes to the broader field of synthetic methodology. mdpi.com
Overview of Research Scope and Objectives for this compound
The academic investigation of this compound would encompass several key areas. A primary objective is the development and optimization of synthetic routes to produce the compound with high purity and yield. This includes exploring various catalytic systems and reaction conditions. mdpi.com
A significant part of the research would focus on the thorough characterization of the molecule. This involves utilizing various spectroscopic techniques to elucidate its structure and properties. While specific experimental data for this compound is not extensively detailed in the provided search results, the general approach would involve:
Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the precise arrangement of protons and carbons within the molecule. For related compounds, typical chemical shifts for methoxy and isopropyl protons have been reported. vulcanchem.com
Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule.
Mass Spectrometry (MS): To confirm the molecular weight and elemental composition.
The predicted properties for this compound from computational models provide a theoretical basis for experimental work. uni.lu
Another research objective would be to investigate the reactivity of this compound. This includes studying its behavior in various chemical transformations, such as electrophilic aromatic substitution and oxidation, to understand how the substituents influence its chemical behavior. evitachem.com The ultimate goal of such research is to uncover potential applications for this compound, for example, as an intermediate in the synthesis of more complex molecules with valuable biological or material properties.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-methoxy-N-propan-2-ylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-8(2)11-9-5-4-6-10(7-9)12-3/h4-8,11H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZUXLTWVONQPEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=CC(=CC=C1)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Mechanistic Studies of 3 Methoxy N Propan 2 Yl Aniline
Diverse Synthetic Pathways for 3-methoxy-N-(propan-2-yl)aniline
The synthesis of this compound can be achieved through various chemical routes, ranging from traditional methods to more modern, sustainable approaches.
Conventional and Established Synthetic Routes
The most prominent and established method for synthesizing this compound is the reductive amination of 3-methoxyaniline (m-anisidine) with acetone (B3395972). masterorganicchemistry.com This reaction is a cornerstone in amine synthesis due to the ready availability of the starting materials and its general reliability. masterorganicchemistry.com The process involves the formation of an imine intermediate from the condensation of m-anisidine (B1676023) and acetone, which is then reduced in situ to the desired secondary amine. masterorganicchemistry.com
A variety of reducing agents can be employed for this transformation. Traditional methods often utilize hydride reagents such as sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com Sodium cyanoborohydride is particularly effective as it can selectively reduce the imine in the presence of the ketone. masterorganicchemistry.com Another established approach is catalytic hydrogenation, where the reduction of the imine is carried out under a hydrogen atmosphere in the presence of a metal catalyst, such as platinum, palladium, or nickel. tandfonline.com
Exploration of Novel and Sustainable Synthesis Approaches
Recent research has focused on developing more sustainable and efficient synthetic routes. One such approach is the direct asymmetric reductive amination (DARA), which not only synthesizes the target molecule but also controls its stereochemistry. nih.gov This is particularly relevant for producing enantiomerically enriched chiral amines, which are valuable in the pharmaceutical industry. nih.govd-nb.info
Catalytic transfer hydrogenation represents another sustainable pathway, where a hydrogen donor like formic acid or isopropanol (B130326) is used instead of gaseous hydrogen, enhancing the safety and practicality of the procedure. d-nb.infosciengine.com Furthermore, research into biocatalysis, employing enzymes like reductive aminases (RedAms), is gaining traction. researchgate.net These enzymatic methods offer high selectivity under mild reaction conditions and are part of a growing trend towards greener chemistry in amine synthesis. researchgate.net One-pot syntheses starting from nitroarenes, where the nitro group is first reduced to an amine and then undergoes reductive amination, also represent an efficient and atom-economical approach. tandfonline.com
Detailed Mechanistic Elucidation of Synthetic Reactions
Understanding the mechanism of the synthetic reactions is crucial for optimizing reaction conditions and improving yields and selectivity.
Reaction Kinetics and Activation Energy Analysis
The activation energy for the N-alkylation of anilines can vary depending on the specific reaction and catalyst used. For the N-ethylation of aniline (B41778) with ethanol (B145695) over a niobic acid catalyst, the apparent activation energies for the first and second N-ethylation were determined to be 85.6 and 70.7 kJ/mol, respectively. d-nb.info Computational studies using Density Functional Theory (DFT) have been employed to investigate the reaction pathways and energy barriers in reductive aminations, providing deeper insights into the thermodynamics and kinetics of the process. nih.govscholaris.ca These studies help in understanding the selectivity of reducing agents like sodium triacetoxyborohydride for imines over carbonyls by comparing the activation barriers for the reduction of each species. nih.govscholaris.ca
Catalysis in the Synthesis of this compound
Catalysis plays a pivotal role in the synthesis of this compound, particularly in modern, more efficient methods. Iridium-based catalysts have shown significant promise in the direct asymmetric reductive amination of ketones. nih.govresearchgate.netd-nb.info A bifunctional catalysis mechanism has been proposed for an iridium-phosphate catalyst, where a cationic Cp*Ir(III) complex activates molecular hydrogen, and the chiral phosphate (B84403) counteranion facilitates the protonation of the imine and controls the enantioselectivity of the hydride transfer. nih.gov The key steps involve the heterolytic cleavage of H₂ to form an iridium-hydride complex and an iminium cation, which then undergoes a stereoselective reduction. nih.gov
The choice of ligand in these metal complexes is critical for achieving high yields and enantioselectivity. researchgate.net Chiral phosphoramidite (B1245037) ligands, for example, have been successfully used in iridium-catalyzed DARA. researchgate.netd-nb.info DFT studies suggest that in some iridium-catalyzed systems, the reaction proceeds via an outer-sphere hydride addition, with hydrogen bonding between the catalyst and the substrates playing a crucial role in the mechanism. d-nb.info Besides iridium, nickel-catalyzed reductive aminations have also been reported, using isopropanol as a safe hydrogen source. sciengine.com Heterogeneous catalysts, such as palladium on carbon (Pd/C) or platinum on alumina (B75360) (Pt/Al₂O₃), are commonly used in catalytic hydrogenation and offer the advantage of easy separation and recycling. tandfonline.com
Control of Regioselectivity and Stereoselectivity in this compound Formation
Achieving high selectivity is a key challenge in the synthesis of substituted anilines.
The N-isopropylation of 3-methoxyaniline is generally regioselective, with the alkylation occurring at the nitrogen atom rather than on the aromatic ring under typical reductive amination conditions. However, side reactions such as C-alkylation can occur, especially under certain acidic conditions or with particular catalysts. rsc.org The regioselectivity of reactions involving substituted anilines is influenced by the electronic and steric properties of the substituents on the aniline ring and the reaction conditions, including the solvent and catalyst used. tandfonline.com For instance, in the electrophilic bromination of meta-substituted anilines, the polarity of the solvent was found to have a marked effect on the regioselectivity of the bromination. tandfonline.com
Since the reaction of 3-methoxyaniline with acetone does not generate a new chiral center on the aniline ring itself, the discussion of stereoselectivity primarily revolves around the enantioselective synthesis of related chiral amines where the ketone is prochiral. The direct asymmetric reductive amination (DARA) is the key method for achieving this. nih.gov In the DARA of various aliphatic ketones with m-anisidine using a chiral iridium-phosphate catalyst, good to excellent enantioselectivities have been reported. nih.gov The enantioselectivity is highly dependent on the structure of both the ketone and the chiral ligand of the catalyst. nih.gov For example, while alkyl-methyl ketones generally give high enantiomeric excesses (ee), the selectivity can drop with more sterically similar alkyl-ethyl ketones. nih.gov
Table 1: Catalytic Direct Asymmetric Reductive Amination (DARA) of Aliphatic Ketones with m-Anisidine nih.gov
| Entry | Ketone | Product | Yield (%) | ee (%) |
| 1 | Cyclopentanone | N-cyclopentyl-3-methoxyaniline | 90 | 92 |
| 2 | Cyclohexanone | N-cyclohexyl-3-methoxyaniline | 92 | 89 |
| 3 | 3-Pentanone | 3-methoxy-N-(pentan-3-yl)aniline | 85 | 88 |
| 4 | 3-Heptanone | N-(heptan-3-yl)-3-methoxyaniline | 81 | 61 |
Reaction conditions: 0.55 mmol of ketone, 0.5 mmol of m-anisidine, 1 mol% of catalyst, in toluene (B28343) at 35 °C under 5 bar of H₂ for 12-20 h. nih.gov This table is based on data for analogous compounds to illustrate the synthetic potential.
Advanced Spectroscopic Characterization Techniques for 3 Methoxy N Propan 2 Yl Aniline
Nuclear Magnetic Resonance (NMR) Spectroscopic Methodologies
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise information about the chemical environment of individual atoms.
Proton and Carbon-13 NMR Spectroscopy for Structural Assignment
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental tools for assigning the structure of 3-methoxy-N-(propan-2-yl)aniline. The chemical shifts observed in the spectra are indicative of the electronic environment of the protons and carbons within the molecule.
The ¹H NMR spectrum of this compound would be expected to show distinct signals corresponding to the aromatic protons, the methoxy (B1213986) group protons, the N-H proton, and the protons of the isopropyl group. The aromatic protons would appear as a complex multiplet pattern in the aromatic region (typically δ 6.0-8.0 ppm). The methoxy group protons would present as a sharp singlet around δ 3.8 ppm. The N-H proton would likely appear as a broad singlet, and its chemical shift could vary depending on the solvent and concentration. The isopropyl group would exhibit a septet for the CH proton and a doublet for the two methyl groups.
The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The aromatic carbons would resonate in the downfield region (δ 100-160 ppm), with the carbon attached to the methoxy group and the nitrogen atom showing distinct chemical shifts due to their heteroatomic substitution. The methoxy carbon would appear around δ 55 ppm, while the carbons of the isopropyl group would be observed in the upfield region.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
|---|---|---|---|
| Aromatic-H | 6.0 - 7.5 | Multiplet | - |
| Methoxy (O-CH₃) | ~3.8 | Singlet | - |
| N-H | Variable | Broad Singlet | - |
| Isopropyl-CH | ~3.6 | Septet | ~6.0 |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| Aromatic C-O | ~160 |
| Aromatic C-N | ~148 |
| Aromatic C-H | 100 - 130 |
| Methoxy (O-CH₃) | ~55 |
| Isopropyl-CH | ~45 |
Application of Two-Dimensional NMR (e.g., COSY, HMQC, HMBC) for Comprehensive Elucidation
Two-dimensional (2D) NMR techniques are instrumental in confirming the precise connectivity of atoms within a molecule.
COSY (Correlation Spectroscopy): This experiment establishes correlations between protons that are coupled to each other, typically through two or three bonds. ipb.pt For this compound, COSY would show correlations between the adjacent aromatic protons, and crucially, between the isopropyl CH proton and the isopropyl methyl protons.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These techniques correlate the chemical shifts of protons directly attached to carbon atoms. youtube.com This would allow for the unambiguous assignment of each proton to its corresponding carbon atom, for instance, linking the methoxy proton signal to the methoxy carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons (typically over two or three bonds). youtube.com This is particularly useful for identifying quaternary carbons and piecing together the molecular skeleton. For example, HMBC would show correlations from the methoxy protons to the aromatic carbon to which the methoxy group is attached. It would also show correlations from the N-H proton and the isopropyl CH proton to the aromatic carbon bonded to the nitrogen atom.
Vibrational Spectroscopic Approaches
Vibrational spectroscopy, including FT-IR and Raman techniques, provides valuable information about the functional groups present in a molecule.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of this compound would display characteristic absorption bands for its functional groups. The N-H stretching vibration of the secondary amine would be expected as a moderate band in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic ring would appear above 3000 cm⁻¹, while the aliphatic C-H stretching of the isopropyl and methoxy groups would be observed just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring would give rise to several bands in the 1450-1600 cm⁻¹ region. The C-N stretching vibration would likely be found in the 1250-1350 cm⁻¹ range. The prominent C-O stretching of the methoxy group would be visible as a strong band around 1020-1250 cm⁻¹. scielo.org.za
Table 3: Expected FT-IR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| N-H Stretch | 3300 - 3500 | Moderate |
| Aromatic C-H Stretch | > 3000 | Variable |
| Aliphatic C-H Stretch | < 3000 | Strong |
| Aromatic C=C Stretch | 1450 - 1600 | Moderate to Strong |
| C-N Stretch | 1250 - 1350 | Moderate |
Raman Spectroscopic Investigation
Raman spectroscopy provides complementary information to FT-IR. The aromatic ring vibrations, particularly the ring "breathing" modes, often give rise to strong signals in the Raman spectrum. The symmetric stretching of the C-O-C bond of the methoxy group and the C-N bond may also be Raman active. Raman spectroscopy is particularly useful for observing non-polar bonds, which may be weak in the FT-IR spectrum.
Mass Spectrometry (MS) Techniques for Molecular Formula and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure from fragmentation patterns. The molecular formula of this compound is C₁₀H₁₅NO, which corresponds to a monoisotopic mass of approximately 165.1154 g/mol . uni.lu
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 165. The fragmentation of this compound would likely proceed through several characteristic pathways for amines and ethers. libretexts.orgmiamioh.edu Alpha-cleavage is a common fragmentation pathway for amines, which would involve the loss of a methyl radical from the isopropyl group to give a fragment at m/z 150. Another likely fragmentation is the loss of the isopropyl group, leading to a fragment at m/z 122. Cleavage of the C-N bond could result in a fragment corresponding to the 3-methoxyphenyl (B12655295) group. The loss of a methyl group from the methoxy ether is another possibility.
Table 4: Predicted Mass Spectrometry Fragments for this compound
| m/z | Possible Fragment |
|---|---|
| 165 | [M]⁺ |
| 150 | [M - CH₃]⁺ |
| 122 | [M - C₃H₇]⁺ |
| 108 | [M - C₃H₇N]⁺ |
Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence) Methodologies
A thorough review of scientific literature and chemical databases reveals a significant gap in the publicly available experimental data for the electronic absorption and emission properties of this compound. While theoretical predictions and data for analogous compounds exist, specific, detailed research findings, including experimental absorption maxima (λmax), molar absorptivity (ε), and fluorescence characteristics for this particular compound, are not documented in accessible scholarly articles or comprehensive spectral databases.
UV-Visible spectroscopy is a fundamental technique used to study the electronic transitions within a molecule. For aromatic amines like this compound, the absorption spectrum is expected to be influenced by the π → π* and n → π* transitions of the benzene (B151609) ring and the nitrogen lone pair. The methoxy (-OCH3) and N-isopropyl (-NHCH(CH3)2) substituents would likely cause shifts in the absorption bands (bathochromic or hypsochromic) compared to unsubstituted aniline (B41778) due to their electronic and steric effects. However, without experimental data, any discussion of specific absorption wavelengths and their intensities remains speculative.
Similarly, fluorescence spectroscopy, which measures the emission of light from an excited electronic state, provides insights into a molecule's photophysical properties. The fluorescence quantum yield and Stokes shift are key parameters that would characterize the emission behavior of this compound. The nature of the solvent is known to play a critical role in the fluorescence of aniline derivatives, often influencing the position and intensity of the emission spectrum through solvatochromic effects. Again, the absence of published research on this compound prevents a detailed, data-driven analysis of its fluorescent properties.
Due to the lack of specific experimental data, interactive data tables for the UV-Vis and fluorescence characteristics of this compound cannot be generated at this time. Further empirical research is required to elucidate the precise photophysical properties of this compound.
Theoretical and Computational Chemistry Studies of 3 Methoxy N Propan 2 Yl Aniline
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the electronic structure of 3-methoxy-N-(propan-2-yl)aniline. These methods provide a detailed picture of the electron distribution and energy levels within the molecule.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a widely used method for studying the electronic structure of medium-sized organic molecules like this compound due to its balance of accuracy and computational cost. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is commonly employed for such calculations, often in conjunction with a Pople-style basis set like 6-31G* or a more extensive basis set such as 6-311++G(d,p) to ensure a more accurate description of the electronic structure. researchgate.net
DFT calculations are instrumental in determining the optimized geometry, vibrational frequencies, and electronic properties of the molecule. The methoxy (B1213986) group (-OCH₃) at the meta position and the N-isopropyl group (-NH-CH(CH₃)₂) significantly influence the electronic distribution in the aniline (B41778) ring. The methoxy group acts as an electron-donating group through resonance, while the amino group's lone pair also participates in the π-system of the benzene (B151609) ring. These electronic effects are accurately modeled by DFT, providing insights into the molecule's reactivity and spectroscopic properties.
Ab Initio Methods and Basis Set Assessment
Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2), offer a higher level of theory without empirical parameterization. While computationally more demanding than DFT, ab initio calculations can provide benchmark data for electronic properties. For a molecule of this size, HF calculations with a suitable basis set can provide a good initial description of the electronic structure, though they often overestimate energy gaps. researchgate.net
The choice of basis set is crucial for the accuracy of both DFT and ab initio calculations. A systematic assessment of different basis sets, from minimal sets like STO-3G to larger, more flexible sets like the aforementioned 6-311++G(d,p) or the Dunning-style correlation-consistent basis sets (cc-pVDZ, cc-pVTZ), is necessary to ensure the convergence of the calculated properties. For substituted anilines, basis sets including polarization and diffuse functions are important for accurately describing the non-covalent interactions and the electronic cloud of the lone pairs. researchgate.net
Molecular Geometry Optimization and Conformational Landscape Analysis
The three-dimensional structure of this compound is crucial for its chemical behavior. Computational methods allow for the determination of the most stable geometric arrangement (the global minimum) and the exploration of other low-energy conformations.
Geometry optimization is typically performed using DFT methods, such as B3LYP/6-31G*, to find the lowest energy structure. researchgate.net The key structural parameters include bond lengths, bond angles, and dihedral angles. For this compound, the orientation of the N-isopropyl group relative to the aniline plane and the orientation of the methoxy group are of particular interest.
Conformational analysis reveals the different spatial arrangements of the atoms that can be interconverted by rotation about single bonds. For this molecule, rotation around the C-N bond and the C-O bonds of the methoxy group leads to various conformers. Theoretical studies on N-alkylanilines have shown that the amino group can be non-planar, and the alkyl substituent can adopt different orientations. brocku.ca The relative energies of these conformers can be calculated to determine their population at a given temperature.
Table 1: Illustrative Calculated Geometrical Parameters for the Most Stable Conformer of this compound (B3LYP/6-31G)*
| Parameter | Bond/Angle | Value |
| Bond Length | C-N | 1.40 Å |
| C-O (methoxy) | 1.37 Å | |
| N-H | 1.01 Å | |
| Bond Angle | C-N-C (isopropyl) | 122° |
| C-O-C (methoxy) | 118° | |
| Dihedral Angle | C-C-N-C (isopropyl) | ~45° |
Note: These values are illustrative and based on typical values for similar substituted anilines.
Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule. dokumen.pubresearchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO relates to its ability to accept electrons (electrophilicity).
For this compound, the HOMO is expected to be localized primarily on the aniline ring and the nitrogen atom, reflecting the electron-donating nature of the amino and methoxy groups. The LUMO is likely to be distributed over the aromatic ring. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more easily excitable and more reactive. researchgate.net
Table 2: Illustrative Frontier Molecular Orbital Energies for this compound
| Orbital | Energy (eV) |
| HOMO | -5.2 |
| LUMO | -0.8 |
| HOMO-LUMO Gap | 4.4 |
Note: These values are illustrative and based on calculations for similar substituted anilines.
Molecular Dynamics Simulations of this compound
Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. science.gov By solving Newton's equations of motion for a system of atoms, MD simulations can model the conformational changes, solvent effects, and intermolecular interactions of this compound in a condensed phase.
An MD simulation would typically involve placing the molecule in a simulation box with a chosen solvent (e.g., water or an organic solvent) and allowing the system to evolve over a period of nanoseconds or longer. The trajectory of the atoms can then be analyzed to understand the flexibility of the molecule, the stability of different conformers, and the nature of its interactions with surrounding solvent molecules. Such simulations are particularly useful for understanding how the molecule behaves in a realistic chemical environment, which can differ significantly from the gas phase calculations.
Electrostatic Potential Surface and Charge Distribution Analysis
The electrostatic potential (ESP) surface is a map of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for understanding intermolecular interactions, as it shows the regions of a molecule that are electron-rich (negative potential) and electron-poor (positive potential).
For this compound, the ESP surface would show a region of negative potential around the nitrogen and oxygen atoms due to their lone pairs of electrons, making these sites susceptible to electrophilic attack. The hydrogen atom of the N-H group would exhibit a positive potential, making it a potential hydrogen bond donor. The aromatic ring itself would also show regions of negative potential above and below the plane of the ring.
Charge distribution analysis, such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis, provides a quantitative measure of the partial atomic charges on each atom in the molecule. This information is crucial for understanding the polarity of the molecule and for parameterizing force fields used in molecular dynamics simulations.
Table 3: Illustrative Calculated Mulliken Atomic Charges for Selected Atoms in this compound
| Atom | Charge (e) |
| N (amino) | -0.45 |
| O (methoxy) | -0.30 |
| H (on N) | +0.25 |
| C (attached to N) | +0.15 |
| C (attached to O) | +0.20 |
Note: These values are illustrative and based on typical calculations for similar molecules.
Reactivity and Reaction Pathways of 3 Methoxy N Propan 2 Yl Aniline
Investigation of Electrophilic Aromatic Substitution Reactions
The benzene (B151609) ring of 3-methoxy-N-(propan-2-yl)aniline is activated towards electrophilic aromatic substitution due to the presence of the electron-donating methoxy (B1213986) and N-isopropylamino groups. These groups increase the electron density of the ring, making it more susceptible to attack by electrophiles.
The directing effects of the substituents are crucial in determining the position of substitution. The methoxy group is an ortho-, para-director, while the N-isopropylamino group is also an ortho-, para-director. libretexts.org However, in strongly acidic conditions, the amino group can be protonated to form an anilinium ion, which is a meta-director. doubtnut.com This duality allows for the selective synthesis of different isomers depending on the reaction conditions.
Common electrophilic aromatic substitution reactions include:
Nitration: Introduction of a nitro group (-NO2) onto the aromatic ring is typically achieved using a mixture of nitric acid and sulfuric acid. youtube.commasterorganicchemistry.com The electrophile is the nitronium ion (NO2+). youtube.commasterorganicchemistry.com
Halogenation: The substitution of a hydrogen atom with a halogen (e.g., bromine, chlorine) can be accomplished using the elemental halogen, often in the presence of a Lewis acid catalyst. masterorganicchemistry.com
Sulfonation: The introduction of a sulfonic acid group (-SO3H) is usually carried out with fuming sulfuric acid (a solution of SO3 in H2SO4). masterorganicchemistry.com This reaction is notably reversible. youtube.com
Friedel-Crafts Alkylation and Acylation: These reactions involve the introduction of an alkyl or acyl group, respectively, using an alkyl halide or acyl halide in the presence of a strong Lewis acid catalyst.
The regioselectivity of these reactions is a subject of detailed study, with the distribution of ortho, meta, and para isomers depending on the specific electrophile, solvent, and temperature. For instance, the bromination of anisole (B1667542) (methoxybenzene) yields predominantly the para isomer with a smaller amount of the ortho isomer and only trace amounts of the meta isomer. libretexts.org
Nucleophilic Substitution Reactions Involving the Amino Moiety
The secondary amino group in this compound is nucleophilic due to the lone pair of electrons on the nitrogen atom. This allows it to participate in various nucleophilic substitution reactions. wikipedia.orgbits-pilani.ac.in In these reactions, the nitrogen atom attacks an electrophilic center, leading to the formation of a new bond. wikipedia.org
Key reactions involving the amino moiety include:
N-Alkylation: Further alkylation of the secondary amine can occur in the presence of an alkyl halide. This reaction can lead to the formation of a tertiary amine. The synthesis of N-alkyl anilines can be achieved through the reaction of anilines with alcohols in the presence of a catalyst. google.com
N-Acylation: Reaction with acyl chlorides or anhydrides introduces an acyl group to the nitrogen atom, forming an amide.
Reaction with Carbonyl Compounds: The amino group can react with aldehydes and ketones to form imines (Schiff bases) through a condensation reaction. These imines can be subsequently reduced to form more complex amines. For example, p-anisidine (B42471) can undergo sequential reductive amination with two different ketones to form unsymmetrical tertiary amines. rsc.org
The reactivity of the amino group can be influenced by the steric hindrance of the isopropyl group and the electronic effects of the methoxy group on the aromatic ring.
Oxidation and Reduction Pathways of this compound
The oxidation and reduction of this compound can target either the aromatic ring or the amino group, leading to a variety of products.
Oxidation:
The amino group is susceptible to oxidation. Electrochemical oxidation of amines is a key method for synthesizing and modifying a range of chemically useful molecules. semanticscholar.org The oxidation of secondary amines can lead to the formation of a primary ammonium (B1175870) ion. semanticscholar.org Chemical oxidation can also occur. For instance, the oxidation of m-anisidine (B1676023) has been shown to yield different products depending on the oxidant used. rsc.org
The aromatic ring can be oxidized under harsh conditions, potentially leading to ring-opening or the formation of quinone-like structures. The presence of the electron-donating groups makes the ring more susceptible to oxidation compared to unsubstituted benzene.
Reduction:
The aromatic ring can be reduced to a cyclohexane (B81311) ring under high pressure and temperature using a heterogeneous catalyst like rhodium or ruthenium.
While the amino group itself is not typically reduced, functional groups introduced onto the ring, such as a nitro group from a nitration reaction, can be readily reduced to a primary amino group using reagents like tin and hydrochloric acid or catalytic hydrogenation. illinois.edu
Cyclization, Condensation, and Polymerization Reactions
The bifunctional nature of this compound, possessing both a nucleophilic amino group and an activated aromatic ring, makes it a valuable substrate for various reactions that build more complex molecular architectures.
Cyclization Reactions: Intramolecular reactions can lead to the formation of heterocyclic compounds. For example, derivatives of anilines can undergo cyclization to form indoles or quinolines under appropriate conditions. colab.ws Friedländer annulation, a condensation reaction, can be used to synthesize quinolines from 2-aminoaryl aldehydes or ketones. jmcs.org.mx
Condensation Reactions: The amino group can participate in condensation reactions with various electrophiles. For instance, condensation with dicarbonyl compounds can lead to the formation of heterocyclic rings like benzodiazepines or quinoxalines. The Claisen-Schmidt condensation can form carbon-carbon double bonds, which may then undergo further cyclization. acs.org
Polymerization Reactions: Like other aniline (B41778) derivatives, this compound can undergo oxidative polymerization to form conductive polymers. researchgate.netbeilstein-journals.org The polymerization of substituted anilines, such as anisidines, has been extensively studied. mdpi.com The properties of the resulting polymer, such as conductivity and solubility, are highly dependent on the nature and position of the substituents on the aniline monomer. researchgate.netresearchgate.net The polymerization can be achieved through chemical or electrochemical methods. researchgate.netresearchgate.net
Mechanistic Studies of Derivative Formation from this compound
Understanding the mechanisms of reactions involving this compound is crucial for controlling reaction outcomes and designing new synthetic routes.
Electrophilic Aromatic Substitution: The mechanism proceeds through a two-step process involving the formation of a resonance-stabilized carbocation intermediate, often called a sigma complex or arenium ion. youtube.com The first step, the attack of the aromatic ring on the electrophile, is typically the rate-determining step. masterorganicchemistry.com The subsequent deprotonation to restore aromaticity is fast. youtube.com
Nucleophilic Substitution at the Amino Group: The mechanism of N-alkylation is typically an SN2 reaction, where the nitrogen nucleophile attacks the electrophilic carbon of the alkyl halide in a single, concerted step. bits-pilani.ac.in The rate of this reaction is dependent on the concentration of both the amine and the alkyl halide. bits-pilani.ac.in
Oxidative Polymerization: The mechanism of aniline polymerization is complex and can proceed through different pathways involving the formation of radical cations. These radical cations can then couple to form dimers, which are further oxidized and coupled to form the polymer chain. beilstein-journals.org
Catalytic Reactions: In many modern synthetic methods, the formation of derivatives is facilitated by transition metal catalysts. For example, the N-alkylation of amines with alcohols can be catalyzed by iridium complexes through a "borrowing hydrogen" mechanism. researchgate.net This involves the temporary oxidation of the alcohol to an aldehyde, which then forms an imine with the amine, followed by the reduction of the imine to the final product. researchgate.net Mechanistic studies, often combining experimental and computational methods, are essential for elucidating the role of the catalyst and intermediates in these complex transformations. researchgate.netrsc.org
Electrochemical Behavior and Applications of 3 Methoxy N Propan 2 Yl Aniline
Cyclic Voltammetry Studies of Redox Potentials
Cyclic voltammetry (CV) is a fundamental technique for investigating the redox behavior of electroactive species. For aniline (B41778) derivatives, CV provides insights into the oxidation and reduction potentials, the stability of the generated radical cations, and the polymerization process on the electrode surface.
Studies on 3-methoxyaniline show that it undergoes electropolymerization in acidic media, with cyclic voltammograms exhibiting characteristic oxidation peaks. tandfonline.comtandfonline.com The first oxidation peak corresponds to the formation of a semiquinone radical cation (a polaron state), and a second peak at higher potentials can be attributed to the oxidation of this radical cation to a quinone imine (a bipolaron state). tandfonline.com The methoxy (B1213986) group, being an electron-donating group, tends to decrease the oxidation potential of the aniline monomer by increasing the electron density on the aromatic ring. rsc.orgnih.gov
The N-isopropyl group, an alkyl substituent on the nitrogen atom, also influences the redox potentials. N-alkylation can increase the potential of the first redox transition due to conformational changes and steric effects. rsc.org However, the electron-donating nature of the alkyl group can also help stabilize the formed radical cation. mdpi.com In copolymers of aniline and 2-isopropylaniline, an increase in the molar ratio of the N-alkylated monomer leads to a shift in the oxidation peak potential to higher values. cecri.res.in
For 3-methoxy-N-(propan-2-yl)aniline, one would expect the oxidation potential to be a balance of these effects. The methoxy group at the meta position would lower the oxidation potential compared to unsubstituted aniline, while the N-isopropyl group would likely increase it relative to 3-methoxyaniline. The initial oxidation would involve the formation of a radical cation, which is the first step toward polymerization. The reversibility of the redox processes would depend on the stability of the intermediates and the reaction conditions, such as pH and solvent.
Table 1: Representative Redox Potentials of Substituted Anilines from Cyclic Voltammetry Studies
| Compound | First Oxidation Peak (V vs. SCE) | Second Oxidation Peak (V vs. SCE) | Electrolyte | Reference |
| 3-Methoxyaniline | -0.263 | 1.100 | 1 M HCl, 0.1 M Na₂SO₄ | tandfonline.com |
| Polyaniline | 0.139 | - | DBSA medium | cecri.res.in |
| Poly(aniline-co-2-isopropylaniline) (9:1) | 0.164 | - | DBSA medium | cecri.res.in |
| Poly(aniline-co-2-isopropylaniline) (1:1) | 0.260 | - | DBSA medium | cecri.res.in |
| Poly(2-isopropylaniline) | 0.446 | - | DBSA medium | cecri.res.in |
Note: The data presented is for related compounds and serves as a reference for the expected behavior of this compound.
Chronoamperometry and Chronocoulometry Investigations
Chronoamperometry and chronocoulometry are electrochemical techniques used to study the kinetics of electrode processes and are particularly useful for investigating nucleation and growth mechanisms during electropolymerization. In chronoamperometry, the current is monitored as a function of time after a potential step is applied, while chronocoulometry measures the total charge passed over time.
For substituted anilines like o-methoxyaniline, these techniques have been employed to understand the growth of polymer films. niscpr.res.in The current-time transients from chronoamperometry can help distinguish between different nucleation models, such as instantaneous or progressive nucleation, which describe how the polymer growth initiates on the electrode surface.
In the context of this compound, chronoamperometry could be used to study the initial stages of its electropolymerization. By applying a potential sufficient to oxidize the monomer, the resulting current transient would provide information on the rate of polymer deposition. Chronocoulometry, by integrating the current, would yield the total amount of polymer formed. These studies are crucial for controlling the thickness and morphology of the polymer film, which in turn affects its properties and applications. For instance, chronoamperometry has been used to study the electrocatalytic oxidation of various analytes at modified electrodes prepared from poly(o-methoxyaniline). nih.govnih.gov
Mechanistic Electrochemistry of Oxidation and Reduction Processes
The electrochemical oxidation of aniline derivatives generally proceeds through the formation of a radical cation as the initial and rate-determining step. The subsequent reactions of this radical cation determine the final products, which can be soluble oligomers or a polymer film deposited on the electrode.
For N-substituted anilines, the stability of the radical cation is enhanced by the electron-donating character of the substituents. mdpi.com The radical cation of this compound would be stabilized by both the methoxy and the N-isopropyl groups. Following its formation, this radical cation can undergo several reaction pathways:
Coupling: The radical cations can couple with each other. The most common coupling is "head-to-tail" (para-position to nitrogen), leading to the formation of linear polymer chains. rsc.org
Deprotonation: The radical cation can lose a proton, and the resulting radical can then couple with another radical cation.
Reaction with Nucleophiles: In the presence of nucleophiles, the radical cation can undergo nucleophilic attack. mdpi.com
The presence of the N-isopropyl group introduces steric hindrance, which can affect the coupling mechanism. While head-to-tail coupling is generally favored for producing conductive polyaniline, bulky substituents on the nitrogen atom can sometimes hinder polymerization or lead to the formation of shorter oligomeric chains. researchgate.netsciencemadness.org The methoxy group at the meta-position is less likely to sterically hinder the polymerization compared to an ortho-substituent, but it will influence the electronic structure of the resulting polymer.
The reduction processes typically involve the reduction of the oxidized forms of the polymer (polaron and bipolaron states) back to the neutral, insulating state. These processes are generally reversible and are responsible for the electrochromic and charge-storage properties of polyaniline-type materials.
Electrochemical Polymerization and Film Formation Studies
The ability of aniline derivatives to form conductive polymer films through electrochemical polymerization is one of their most significant properties. The polymerization of 3-methoxyaniline has been shown to proceed in acidic media, yielding a polymer film on the electrode surface. tandfonline.comtandfonline.com
The N-isopropyl substituent in this compound is expected to have a notable impact on the polymerization process and the properties of the resulting film. N-alkylation of anilines often leads to polymers with increased solubility in common organic solvents. sciencemadness.org This improved processability is a significant advantage for the fabrication of devices. For example, poly(2-isopropylaniline) and its copolymers with aniline are soluble in alcohols. cecri.res.in
However, the steric bulk of the N-isopropyl group can also decrease the rate of polymerization and the conductivity of the resulting polymer compared to unsubstituted polyaniline. scispace.com The steric hindrance can disrupt the planarity of the polymer chains, which is crucial for high conductivity. In some cases, bulky substituents on the nitrogen atom can completely inhibit polymerization. researchgate.net
The morphology of the polymer film, which can be controlled by the electropolymerization conditions (e.g., potential cycling range, scan rate, monomer concentration), is critical for its performance. nih.gov Studies on 3-methoxyaniline have investigated how parameters like current density and temperature affect the polymer film's weight and adhesion. tandfonline.com For this compound, it would be essential to optimize these conditions to achieve a balance between processability and desirable electrochemical and physical properties.
Synthesis and Structure Property Relationships of 3 Methoxy N Propan 2 Yl Aniline Derivatives Excluding Biological Contexts
Systematic Synthesis of Substituted 3-methoxy-N-(propan-2-yl)aniline Analogues
The synthesis of this compound and its substituted derivatives can be systematically achieved through several established synthetic methodologies. The two primary approaches are the reductive amination of a corresponding ketone and the N-alkylation of a primary aniline (B41778).
Reductive Amination: This is one of the most versatile and widely used methods for preparing N-alkylated amines. masterorganicchemistry.commdpi.com The synthesis of the parent compound, this compound, is typically achieved through the reaction of 3-methoxyaniline with acetone (B3395972). This reaction proceeds via the formation of an intermediate imine, which is then reduced in situ to the desired secondary amine. A variety of reducing agents can be employed, each with its own advantages. Common choices include sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which is mild and often used in solvents like dichloromethane (B109758) (DCE) or tetrahydrofuran (B95107) (THF), and sodium cyanoborohydride (NaCNBH₃), which is effective in alcoholic solvents like methanol. masterorganicchemistry.comcommonorganicchemistry.com For less reactive substrates, Lewis acids such as Ti(OiPr)₄ or ZnCl₂ can be added to facilitate imine formation. commonorganicchemistry.comresearchgate.net
The systematic synthesis of substituted analogues involves starting with appropriately substituted 3-methoxyanilines. For instance, to introduce a substituent on the aromatic ring, one would begin with a commercially available or synthesized substituted 3-methoxyaniline and react it with acetone under reductive amination conditions. A general scheme for this process is outlined below:
Scheme 1: General synthesis of substituted this compound analogues via reductive amination.
N-Alkylation: An alternative route involves the direct alkylation of the primary amine. mdpi.com In this method, 3-methoxyaniline or its substituted derivatives can be reacted with an isopropyl halide, such as 2-bromopropane (B125204) or 2-iodopropane, in the presence of a base. The base, commonly a carbonate like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃), is crucial for neutralizing the hydrogen halide formed during the reaction and for promoting the nucleophilic attack of the amine. researchgate.netnih.gov Anhydrous N,N-dimethylformamide (DMF) is a common solvent for this reaction. researchgate.net While effective, this method can sometimes lead to over-alkylation, producing a tertiary amine as a side product, although the use of milder bases can help to minimize this. rsc.org
Scheme 2: General synthesis of substituted this compound analogues via N-alkylation.
Impact of Structural Modifications on Chemical Reactivity and Stability
The chemical reactivity and stability of this compound derivatives are significantly influenced by the nature and position of substituents on the aromatic ring. These modifications alter the electron density distribution within the molecule and can introduce steric effects, thereby affecting the molecule's susceptibility to various chemical transformations.
Reactivity: The aniline ring is activated towards electrophilic aromatic substitution by both the amino group and the methoxy (B1213986) group, which are electron-donating. The N-isopropyl group, while sterically bulky, has a modest electron-donating inductive effect. The reactivity of the ring towards electrophiles, such as in nitration or halogenation reactions, is therefore high. researchgate.net The position of substitution is directed by the combined influence of the existing groups. Electron-withdrawing substituents on the ring (e.g., nitro, cyano) will decrease the nucleophilicity of the aniline nitrogen and the aromatic ring, making them less reactive towards electrophiles. rsc.org Conversely, electron-donating substituents (e.g., methyl, additional methoxy groups) will enhance reactivity.
The N-H bond of the secondary amine is also a site of reactivity. For example, these compounds can undergo further alkylation to form tertiary amines or participate in coupling reactions. The steric hindrance provided by the isopropyl group can influence the rate and feasibility of reactions at the nitrogen center compared to less bulky N-alkyl groups. rsc.org The reactivity of N-alkylanilines in reactions such as cyanogen (B1215507) bromide addition has been studied, revealing that the slow step is the nucleophilic attack of the amine on the cyanogen bromide. rsc.org
Correlation of Structure with Electronic Properties
The electronic properties of this compound derivatives are governed by the interplay of inductive and resonance effects of the substituents. These effects dictate the electron density at various positions in the molecule, influencing properties like basicity and the energies of frontier molecular orbitals (HOMO and LUMO).
Inductive and Resonance Effects:
Amino Group (-NHR): The nitrogen atom's lone pair can be delocalized into the aromatic π-system, a strong resonance (+R) effect that increases electron density at the ortho and para positions. This is partially offset by the inductive (-I) effect of the electronegative nitrogen, but the resonance effect is dominant. mdpi.com
Methoxy Group (-OCH₃): Similar to the amino group, the oxygen atom has lone pairs that can be donated to the ring via resonance (+R), increasing electron density, particularly at the ortho and para positions. It also exerts a -I effect.
Isopropyl Group (-CH(CH₃)₂): This group is a weak electron-donating group through an inductive (+I) effect.
Aromatic Substituents: Substituents on the benzene (B151609) ring will further modify the electronic landscape. Electron-donating groups (EDGs) like methyl (-CH₃) will increase electron density, while electron-withdrawing groups (EWGs) like nitro (-NO₂) or cyano (-CN) will decrease it. acs.org
The basicity (pKa of the conjugate acid) of the aniline nitrogen is a key electronic property. The methoxy group at the meta position has a less pronounced resonance effect on the nitrogen compared to an ortho or para position, but its inductive electron-withdrawing effect will slightly decrease the basicity compared to unsubstituted N-isopropylaniline. The introduction of additional substituents on the ring will further tune the basicity. EDGs generally increase basicity, while EWGs decrease it. researchgate.net
Hammett Correlations: The electronic effects of substituents on the reactivity and properties of aromatic compounds can be quantified using the Hammett equation. wikipedia.org Linear correlations, known as Hammett plots, are often observed when plotting the logarithm of reaction rate constants or equilibrium constants against the Hammett substituent constant (σ). researchgate.netresearchgate.net For aniline derivatives, electron-donating substituents have negative σ values, while electron-withdrawing groups have positive values. Such analyses demonstrate that properties like the pKa of substituted anilines show good correlation with Hammett σ constants. researchgate.net These correlations are powerful tools for predicting the electronic behavior of new derivatives.
The table below shows predicted electronic properties for the parent compound.
| Property | Predicted Value | Source |
| XlogP | 2.7 | PubChem uni.lu |
Relationships between Structure and Spectroscopic Signatures
The structural features of this compound and its analogues are directly reflected in their spectroscopic data, providing a powerful tool for characterization.
¹H NMR Spectroscopy: The proton nuclear magnetic resonance (¹H NMR) spectrum provides detailed information about the chemical environment of hydrogen atoms. For a typical this compound derivative, one would expect to see:
Aromatic protons in the region of ~6.5-7.5 ppm, with splitting patterns dependent on the substitution pattern.
A singlet for the methoxy (-OCH₃) protons around 3.8 ppm. rsc.org
A multiplet (often a septet) for the methine (-CH) proton of the isopropyl group. rsc.org
A doublet for the six methyl (-CH₃) protons of the isopropyl group. rsc.org
A broad singlet for the N-H proton, the chemical shift of which can be variable and influenced by solvent and concentration. rsc.org
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the different carbon environments. The chemical shifts of the aromatic carbons are particularly sensitive to the electronic effects of the substituents. The carbon atom attached to the nitrogen (C-N) and the carbon attached to the methoxy group (C-O) will have characteristic shifts. The chemical shift of the para carbon atom relative to a substituent is often used as a probe for the substituent's electronic-donating or -withdrawing strength. mdpi.com
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying functional groups. Key vibrational bands for these compounds include:
N-H Stretch: A characteristic absorption for the secondary amine N-H bond, typically appearing in the range of 3300-3500 cm⁻¹. The exact frequency can be influenced by hydrogen bonding. royalsocietypublishing.org
C-N Stretch: Aromatic C-N stretching vibrations are usually found in the 1250-1360 cm⁻¹ region.
C-O Stretch: The aryl-alkyl ether C-O stretch will show strong bands, typically around 1250 cm⁻¹ (asymmetric) and 1040 cm⁻¹ (symmetric).
Aromatic C-H and C=C Bends: Out-of-plane (OOP) C-H bending vibrations in the 675-900 cm⁻¹ region can be indicative of the substitution pattern on the benzene ring. aip.org
Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) typically shows a prominent molecular ion (M⁺) peak. The fragmentation pattern is highly informative. A common fragmentation pathway for N-alkylanilines is the loss of an alkyl radical from the nitrogen substituent. For N-isopropylaniline, a major fragment corresponds to the loss of a methyl group (M-15) to form a stable ion. rsc.orgnist.govnih.gov The presence of the methoxy group will also influence the fragmentation pathways.
The table below contains predicted mass spectrometry data for the parent compound, illustrating potential adducts and their collision cross-sections (CCS), which relate to the ion's shape and size.
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 166.12265 | 135.9 |
| [M+Na]⁺ | 188.10459 | 142.7 |
| [M-H]⁻ | 164.10809 | 139.7 |
| [M]⁺ | 165.11482 | 136.6 |
| Data sourced from PubChem. uni.lu |
Applications and Integration into Advanced Materials Science Based on 3 Methoxy N Propan 2 Yl Aniline
Role as a Key Building Block in Organic Synthesis
The utility of 3-methoxy-N-(propan-2-yl)aniline as a fundamental building block in organic synthesis is significant. cymitquimica.comcymitquimica.com Its chemical structure allows for a variety of transformations, making it an important intermediate in the creation of more complex molecules. The presence of the amine and methoxy (B1213986) groups on the aromatic ring influences its reactivity, particularly in electrophilic substitution reactions.
Research has demonstrated the use of similar aniline (B41778) derivatives in the synthesis of a range of compounds. For instance, substituted anilines are crucial intermediates in the production of pharmaceuticals and agrochemicals. A notable example is the use of a structurally related compound, (S)-2-ethyl-N-(1-methoxypropan-2-yl)-6-methyl aniline, as a precursor in the synthesis of the herbicide Metolachlor. google.com This highlights the potential of N-alkylated methoxy anilines in the agricultural industry.
The synthetic versatility of this compound is further underscored by its ability to participate in various chemical reactions, including oxidation to form nitroso or nitro derivatives and reduction to the corresponding amine. These transformations open avenues for the synthesis of a diverse array of organic compounds.
Table 1: Synthetic Applications of Substituted Anilines
| Product Class | Role of Aniline Derivative | Potential Application Area |
|---|---|---|
| Pharmaceuticals | Intermediate in API synthesis | Medicine |
| Agrochemicals | Precursor for herbicides | Agriculture |
| Azo Dyes | Coupling agent | Pigments and Dyes |
This table illustrates the potential applications of this compound based on the established roles of similar aniline derivatives in organic synthesis.
Catalytic Applications as Ligands or Organocatalysts
In the realm of catalysis, this compound and its derivatives show promise as ligands for metal-based catalysts and as organocatalysts. The nitrogen atom in the aniline structure can coordinate with metal centers, influencing the catalytic activity and selectivity of the resulting complex.
Ruthenium complexes, for example, have been shown to be effective catalysts for a variety of organic transformations, including hydrogenation, oxidation, and N-alkylation of amines. arabjchem.org The electronic and steric properties of the ligands attached to the ruthenium center are critical in determining the catalyst's performance. The use of N-substituted aniline derivatives as ligands can modulate the reactivity of the metal complex.
Furthermore, palladium complexes containing substituted aniline ligands have been investigated for their catalytic activity in polymerization reactions. researchgate.net For instance, palladium(II) complexes with 4-methoxy-N-(pyridin-2-ylmethyl) aniline derivatives have been successfully used to polymerize methyl methacrylate. researchgate.net This suggests that similar complexes bearing the this compound ligand could also exhibit catalytic activity in various polymerization processes.
Table 2: Potential Catalytic Roles of this compound Derivatives
| Catalytic System | Function of Aniline Derivative | Type of Reaction |
|---|---|---|
| Metal Complexes (e.g., Ru, Pd) | Ligand | Hydrogenation, Oxidation, Polymerization |
This table outlines the potential catalytic applications for derivatives of this compound based on documented catalytic systems.
Precursor for Advanced Polymeric Materials (Excluding Specific Physical Characteristics)
The structure of this compound makes it a suitable candidate as a monomer for the synthesis of advanced polymeric materials. Polyanilines are a well-known class of conducting polymers with a wide range of applications. The properties of these polymers can be tuned by introducing substituents onto the aniline monomer.
The presence of the methoxy and N-isopropyl groups on the aniline ring of this compound would be expected to influence the properties of the resulting polymer. The methoxy group is an electron-donating group, which can affect the electronic properties of the polymer backbone. The N-isopropyl group, being sterically bulky, can impact the polymer's morphology and solubility.
The synthesis of polymers from substituted anilines can be achieved through various methods, including chemical and electrochemical polymerization. The resulting polymers can be designed to have specific functionalities, making them suitable for a variety of applications.
Potential in Chemical Sensor Technologies (Excluding Performance Metrics)
The development of chemical sensors for the detection of various analytes is a rapidly growing field of research. Materials based on substituted anilines, including this compound, have the potential to be integrated into chemical sensor platforms. The principle behind many chemical sensors involves the interaction of the analyte with a sensing material, which leads to a measurable change in the material's properties. acs.org
For instance, in resistive semiconductor sensors, the adsorption of gas molecules on the surface of a semiconductor material, such as zinc oxide or tin dioxide, causes a change in the material's electrical resistance. mdpi.com Organic molecules, such as aniline derivatives, can be used to functionalize the surface of these semiconductor materials. This functionalization can enhance the sensor's sensitivity and selectivity towards specific analytes. The interaction between the analyte and the aniline derivative can modulate the electronic properties of the semiconductor, leading to a detectable signal.
The methoxy and N-isopropyl groups of this compound can provide specific interaction sites for target analytes, potentially enabling the development of sensors with high selectivity.
Integration in Optoelectronic Material Systems (Excluding Device-Specific Performance)
Organic materials with interesting electronic and optical properties are in high demand for applications in optoelectronics, such as organic light-emitting diodes (OLEDs) and solar cells. scielo.org.mx The molecular structure of this compound suggests its potential for use in the development of such materials.
The incorporation of electron-donating and electron-withdrawing groups into organic molecules can lead to materials with significant nonlinear optical (NLO) properties. researchgate.net These materials are of interest for applications in optical signal processing and data storage. researchgate.net The aniline framework, with its electron-rich aromatic ring and the electron-donating methoxy group, can act as a donor unit in a donor-acceptor type NLO chromophore.
Furthermore, the integration of substituted anilines into larger conjugated systems can lead to materials with tailored photophysical properties, such as specific absorption and emission wavelengths. researchgate.net These properties are crucial for the development of efficient and stable optoelectronic devices. The study of fluorinated aniline derivatives has shown their potential in creating materials with desirable optoelectronic characteristics. bohrium.com
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Metolachlor |
| (S)-2-ethyl-N-(1-methoxypropan-2-yl)-6-methyl aniline |
| 4-methoxy-N-(pyridin-2-ylmethyl) aniline |
| Methyl methacrylate |
| Zinc oxide |
Future Research Directions and Interdisciplinary Prospects for 3 Methoxy N Propan 2 Yl Aniline
Emerging Synthetic Methodologies and Green Chemistry Principles
The synthesis of N-alkylanilines, including 3-methoxy-N-(propan-2-yl)aniline, is poised for significant evolution, with a strong emphasis on environmentally benign and efficient methods. Traditional approaches often rely on harsh reagents and produce significant waste. thieme-connect.com Future research will likely focus on catalytic systems that offer high atom economy and sustainability.
Emerging strategies include the use of heterogeneous catalysts, such as metal-organic frameworks (MOFs) supporting cobalt or other base metals, for the N-alkylation of anilines with alcohols. rsc.org These methods are attractive as they utilize readily available starting materials and generate water as the primary byproduct. rsc.org Another promising avenue is the "borrowing hydrogen" strategy, where transition-metal catalysts, like ruthenium complexes, facilitate the N-alkylation of anilines with alcohols, including complex carbohydrate-derived alcohols. rsc.org
Green chemistry principles are also driving innovation in this area. The use of sunlight as a renewable energy source for chemical synthesis is gaining traction. For instance, sunlight-driven N-acetylation of anilines using mild Lewis acid catalysts like MgSO₄ has been demonstrated, offering a cost-effective and environmentally friendly alternative to conventional heating methods. rsc.org Similarly, microwave-assisted synthesis presents a pathway to reduced reaction times and the elimination of organic solvents. tandfonline.com The development of solvent-free or eco-friendly solvent-based reaction conditions, such as those using ionic liquids, is another key area of future research. thieme-connect.com
Table 1: Comparison of Conventional vs. Emerging Synthesis Methods for N-Alkylanilines
| Parameter | Conventional Methods (e.g., Alkyl Halides) | Emerging Methods (e.g., Catalytic Alkylation with Alcohols) |
|---|---|---|
| Alkylating Agent | Alkyl halides | Alcohols, Amines thieme-connect.com |
| Byproducts | Halide salts, often stoichiometric | Water, Ammonia thieme-connect.comrsc.org |
| Catalyst | Often requires strong bases | Heterogeneous (e.g., Pd/C, Co-MOF), Homogeneous (e.g., Ru complexes) thieme-connect.comrsc.orgrsc.org |
| Energy Source | Conventional heating | Sunlight, Microwaves rsc.orgtandfonline.com |
| Environmental Impact | Higher, due to hazardous reagents and waste | Lower, aligns with green chemistry principles |
Advanced Computational Modeling and Machine Learning Applications
Computational chemistry and machine learning are becoming indispensable tools in modern chemical research. umn.edu For a molecule like this compound, these approaches can predict a wide range of properties and reactivities, thereby guiding experimental work and accelerating discovery.
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are well-established for aniline (B41778) derivatives. nih.govnih.govsemanticscholar.org These models use molecular descriptors to predict biological activities, toxicity, and physicochemical properties like lipophilicity. nih.govnih.gov For instance, the partial atomic charge on the amine nitrogen is a key predictor of N-acetylation propensity in substituted anilines. nih.gov Future work could involve developing specific QSAR models for this compound to predict its metabolic fate or potential biological activities.
Machine learning (ML) offers a more sophisticated approach, capable of handling complex, non-linear relationships between molecular structure and properties. oup.com ML models are being developed to predict the mutagenicity of aromatic amines with high accuracy. oup.comacs.org Furthermore, atom-based ML models can now estimate nucleophilicity and electrophilicity, providing insights into chemical reactivity and stability. rsc.org Applying such models to this compound could help in designing novel reactions and understanding its degradation pathways.
Computational modeling is also crucial for understanding reaction mechanisms. Density Functional Theory (DFT) calculations, for example, can be used to study the energetics of intramolecular radical additions to substituted anilines and to predict one-electron oxidation potentials in aqueous solutions. beilstein-journals.orgumn.edu These theoretical studies can elucidate the role of substituents, like the methoxy (B1213986) and N-propan-2-yl groups in this compound, on its electronic properties and reactivity.
Table 2: Potential Applications of Computational and ML Methods for this compound
| Methodology | Potential Application | Predicted Outcome/Insight |
|---|---|---|
| QSAR/QSPR | Prediction of lipophilicity and toxicity. nih.govnih.gov | Guidance on potential biological and environmental impact. |
| Machine Learning | Prediction of mutagenicity and reactivity. oup.comacs.orgrsc.org | Early-stage safety assessment and reaction design. |
| DFT Calculations | Elucidation of reaction mechanisms and electronic properties. beilstein-journals.orgumn.edu | Understanding of reactivity and optimization of synthetic routes. |
Novel Applications in Chemical Technologies and Materials Science
The structural features of this compound make it an interesting candidate for applications in materials science and other chemical technologies. Aniline and its derivatives are fundamental building blocks for polymers, dyes, and pigments. mdpi.com
One of the most exciting future prospects lies in the development of functional polymers. Polyaniline (PANI) is a well-known conducting polymer, and the synthesis of new aniline derivatives allows for the tuning of the resulting polymer's properties. nih.govrsc.org The incorporation of a this compound monomer into a polymer backbone could influence its solubility, processability, and electronic properties. nih.govresearchgate.net Such tailored polymers could find applications in chemical sensors, for instance, for detecting moisture or ammonia. nih.gov Research into the polymerization of aniline derivatives with sulfur-containing reagents is also yielding novel polymers with unique electronic and optical properties. acs.orgnih.gov
Furthermore, aniline derivatives are being explored for their potential in creating advanced materials. For example, a polymerizable fullerene-aniline derivative has been synthesized for use in organic solar cells, demonstrating how aniline moieties can be integrated into high-performance materials. The specific electronic and steric properties conferred by the methoxy and isopropyl substituents in this compound could be harnessed to create materials with specific optical or electronic characteristics.
Unaddressed Research Questions and Challenges in this compound Chemistry
Despite the potential, several research questions and challenges remain for this compound and related compounds. A primary challenge is achieving regioselective functionalization of the aniline ring. acs.orgbath.ac.uk The directing effects of the amino and methoxy groups can lead to a mixture of products in electrophilic substitution reactions. Developing catalytic systems that can selectively functionalize the ortho, meta, or para positions of such anilines is a significant area of ongoing research. acs.orgrsc.orgresearchgate.net
The synthesis of primary anilines via direct C-H amination is another area with open questions, and extending these methods to secondary anilines like this compound presents further challenges. sioc-journal.cn The development of metal-free C-H borylation and other functionalization reactions for N-alkylanilines is a promising but still developing field. nih.gov
The environmental fate and potential ecotoxicity of many aniline derivatives are not fully understood. While general trends are known, specific data for this compound would be needed for a comprehensive risk assessment. Future research should address its biodegradability, potential for bioaccumulation, and the nature of its degradation products.
Interdisciplinary Collaborations and Future Trajectories for Research
The future of research on this compound and its analogs is inherently interdisciplinary. Collaborations between synthetic chemists, computational chemists, materials scientists, and toxicologists will be crucial for unlocking the full potential of this class of compounds.
The global market for aromatic amines is growing, driven by demand in the pharmaceutical, agrochemical, and materials sectors. marketresearchintellect.commarketreportanalytics.com This economic driver will likely spur further research into innovative and sustainable production methods. marketresearchintellect.comindustryarc.com
Future research trajectories will likely follow these key themes:
Sustainability: A continued push for greener synthetic routes, including biocatalysis and flow chemistry, to minimize environmental impact. researchgate.net
Precision: The development of highly selective catalytic methods for C-H functionalization to enable the precise synthesis of complex molecules. bath.ac.uk
Data-Driven Discovery: Increased reliance on machine learning and AI to predict properties, guide experiments, and accelerate the discovery of new materials and applications. acs.orgacs.orgmdpi.com
Functional Materials: Exploration of aniline derivatives as key components in advanced materials, such as sensors, organic electronics, and smart textiles. mdpi.comnih.gov
Q & A
Basic: What are the standard synthetic routes for preparing 3-methoxy-N-(propan-2-yl)aniline, and what key reaction parameters require optimization?
The primary method involves reductive amination of 3-methylpentan-2-one with 3-methoxyaniline (p-anisidine) or alkylation of 3-methoxyaniline with isopropyl halides. Key parameters include:
- Catalyst selection : Use of Pd/C or Raney nickel for reductive amination .
- Base optimization : Potassium carbonate (K₂CO₃) or sodium hydride (NaH) for deprotonation in alkylation reactions .
- Solvent choice : Polar aprotic solvents (e.g., DMF, ethanol) improve reaction kinetics and yield .
- Temperature control : Maintaining 60–80°C prevents side reactions like over-alkylation .
Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what spectral features should researchers prioritize?
- ¹H/¹³C NMR : Key signals include the methoxy singlet (~δ 3.7 ppm) and isopropyl split peaks (δ 1.2–1.4 ppm for CH₃; δ 3.5–4.0 ppm for N–CH) .
- IR Spectroscopy : Confirm N–H stretching (~3400 cm⁻¹) and C–O–C (methoxy) at ~1250 cm⁻¹ .
- HPLC/MS : Validate purity (>98%) and molecular ion peaks (e.g., [M+H]⁺ at m/z 194) .
Advanced: How do electronic effects of substituents influence the reactivity of this compound in electrophilic aromatic substitution (EAS) reactions?
The methoxy group is strongly electron-donating (+M effect), activating the aromatic ring at ortho/para positions. However, steric hindrance from the bulky isopropyl group directs substitution to less hindered sites. For example:
- Nitration : Predominantly yields 5-nitro derivatives due to steric blocking at positions 2 and 4 .
- Halogenation : Electrophiles (e.g., Cl₂) favor para to the methoxy group if steric constraints permit .
Computational studies (DFT) can predict regioselectivity by analyzing frontier molecular orbitals .
Advanced: What strategies can resolve contradictions in reported biological activity data for this compound derivatives?
Discrepancies often arise from:
- Substituent positional isomerism : Compare activity of 3-methoxy vs. 4-methoxy analogs using standardized assays (e.g., enzyme inhibition) .
- Solvent effects : Polar solvents (DMSO) may stabilize certain conformers, altering binding affinity .
- Purity thresholds : Validate compound integrity via HPLC and crystallography to rule out impurities .
Advanced: How can researchers optimize catalytic systems for N-alkylation reactions involving 3-methoxyaniline precursors?
- Catalyst screening : Transition metals (CuI, Pd(OAc)₂) enhance coupling efficiency in Ullmann-type reactions .
- Phase-transfer catalysis : Use tetrabutylammonium bromide (TBAB) to improve interfacial reactivity in biphasic systems .
- Microwave-assisted synthesis : Reduces reaction time (2–4 hours vs. 24 hours) while maintaining >90% yield .
Basic: What are the primary chemical properties of this compound that affect its solubility and stability in different solvents?
- Solubility : High in polar aprotic solvents (DMF, DMSO) due to hydrogen bonding with the amine group; low in hexane .
- Stability : Sensitive to oxidation (store under N₂); acidic conditions protonate the amine, reducing nucleophilicity .
- pKa : ~4.4 (weak base), influencing protonation states in biological assays .
Advanced: What computational modeling approaches best predict the intermolecular interactions of this compound in supramolecular chemistry applications?
- Density Functional Theory (DFT) : Models π-π stacking between the aromatic ring and host molecules (e.g., cucurbiturils) .
- Molecular Dynamics (MD) : Simulates solvent effects on self-assembly in aqueous/organic mixtures .
- Docking studies : Predict binding modes with enzymes (e.g., cytochrome P450) for drug design .
Basic: Which chromatographic methods are preferred for purifying this compound, and what factors influence column selection?
- Flash Chromatography : Silica gel (60–120 mesh) with ethyl acetate/hexane (1:4) resolves unreacted aniline precursors .
- HPLC : C18 columns (acetonitrile/water gradient) achieve >99% purity for biological testing .
- Recrystallization : Ethanol/water mixtures yield high-purity crystals for X-ray studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
